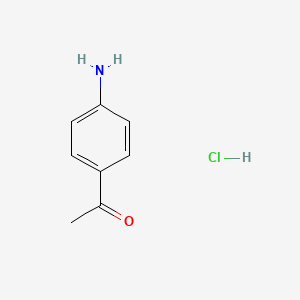

4'-Aminoacetophenone Hydrochloride

Descripción general

Descripción

4’-Aminoacetophenone Hydrochloride is a chemical compound with the molecular formula C8H9NO·HCl. It is a white to light yellow crystalline powder that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in pharmaceuticals, medicinal chemistry, and analytical chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4’-Aminoacetophenone Hydrochloride typically involves the synthesis of 4’-Aminoacetophenone followed by its conversion to the hydrochloride salt. One common method for synthesizing 4’-Aminoacetophenone is through the reduction of p-nitroacetophenone using reducing agents such as iron powder and hydrochloric acid . Another method involves the acylation of acetanilide with acetic anhydride, followed by hydrolysis and neutralization .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Aminoacetophenone can be scaled up using the Williamson ether synthesis method and Smiles rearrangement reaction. This process involves the production of benzamide compounds, which are then hydrolyzed to yield 4’-Aminoacetophenone . The final step involves converting 4’-Aminoacetophenone to its hydrochloride salt by reacting it with hydrochloric acid.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Aminoacetophenone Hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize 4’-Aminoacetophenone to its corresponding carboxylic acid.

Condensation: Claisen-Schmidt condensation with aromatic aldehydes under basic alcoholic conditions can yield chalcone derivatives.

Major Products:

Nucleophilic Substitution: Substituted acetophenones.

Oxidation: 4’-Aminobenzoic acid.

Condensation: Chalcone derivatives and pyrimidines.

Aplicaciones Científicas De Investigación

4’-Aminoacetophenone Hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

4’-Aminoacetophenone Hydrochloride can be compared with other similar compounds such as 4-Hydroxyacetophenone and 3-Hydroxyacetophenone . While all these compounds share a common acetophenone structure, their functional groups (amino vs. hydroxy) confer different chemical reactivities and applications. For example, 4-Hydroxyacetophenone is more commonly used in the synthesis of flavonoids, whereas 4’-Aminoacetophenone is preferred for synthesizing pharmaceutical intermediates .

Comparación Con Compuestos Similares

- 4-Hydroxyacetophenone

- 3-Hydroxyacetophenone

- 4-Acetylaniline

Actividad Biológica

4'-Aminoacetophenone hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its various pharmacological properties, synthesis, and applications based on a review of recent literature.

- Molecular Formula : C₈H₉ClN₁O

- Molecular Weight : 171.62 g/mol

- CAS Number : 41784-08-1

Biological Activities

4'-Aminoacetophenone and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds derived from 4'-aminoacetophenone demonstrate significant antibacterial and antifungal properties. For instance, derivatives were tested against various strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

- Anticancer Properties : Research indicates that 4'-aminoacetophenone derivatives can act as effective anticancer agents. For example, Schiff base complexes derived from this compound have shown cytotoxic effects against melanoma cell lines, suggesting potential for further drug development .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which are attributed to its ability to inhibit the release of inflammatory mediators and reduce leukotriene B4 levels .

- Antioxidant Activity : 4'-Aminoacetophenone also exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Diazotization Reaction : This involves the diazotization of aniline followed by coupling with acetophenone derivatives.

- Cross-Coupling Reactions : Techniques such as Suzuki or Stille couplings can be employed to synthesize more complex derivatives with enhanced biological activity .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the therapeutic potential of 4'-aminoacetophenone derivatives:

- Study on Anticancer Activity : A study focused on the cytotoxic effects of palladium(II) complexes derived from 4'-aminoacetophenone against MDA-MB-435 melanoma cells demonstrated significant inhibition of cell proliferation, suggesting a pathway for developing new anticancer therapies .

- Antimicrobial Efficacy Study : Another research effort evaluated the antibacterial activity of newly synthesized azo compounds based on 4'-aminoacetophenone. The results indicated that these compounds effectively inhibited bacterial growth, highlighting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

1-(4-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIZBVMHJGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633030 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41784-08-1 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminoacetophenone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Aminoacetophenone Hydrochloride improve the performance of perovskite films for ASE?

A1: this compound exhibits multiple beneficial effects within the perovskite film []:

Q2: What are the potential long-term advantages of using this compound in perovskite-based optoelectronic devices?

A2: The research highlights the improved optical durability of perovskite films incorporating APCl []. This enhanced stability could be a significant advantage for the longevity and commercial viability of perovskite-based optoelectronic devices like lasers and LEDs. Further research is needed to quantify this stability enhancement and understand its underlying mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.